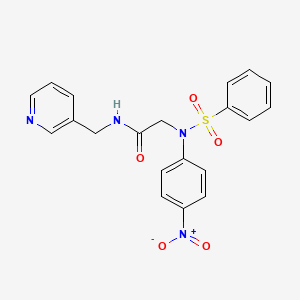![molecular formula C14H10BrFN2OS B5155042 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)
3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of a specific protein target, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide involves the inhibition of a specific protein target. This protein target plays a crucial role in the development and progression of various diseases, including cancer and inflammation. By inhibiting this protein target, 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has the potential to stop the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide have been extensively studied. It has been shown to inhibit the activity of a specific protein target, which can lead to the inhibition of cancer cell growth and the reduction of inflammation. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide in lab experiments include its potent inhibitory activity against a specific protein target, as well as its low toxicity profile. However, the limitations of using this compound include the complexity of its synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide. One potential direction is the development of new drugs based on this compound, which could be used to treat various diseases including cancer and inflammation. Another direction is the further study of its mechanism of action, which could lead to a better understanding of the protein target it inhibits and its potential as a drug target. Additionally, the synthesis method of this compound could be optimized to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide involves a series of chemical reactions. The starting material used is 3-bromoaniline, which is reacted with carbon disulfide and potassium hydroxide to form the intermediate compound potassium 3-bromo-N-(thiocarbamoyl)anilide. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential as a drug target. It has been shown to inhibit the activity of a specific protein target, making it a promising candidate for the development of new drugs. This compound has been studied in the treatment of various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2OS/c15-10-3-1-2-9(8-10)13(19)18-14(20)17-12-6-4-11(16)5-7-12/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWGPFWJFJXJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 7-bromo-4,10-bis(4-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5154969.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5154977.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5154988.png)
![2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5155013.png)
![bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5155016.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)
![methyl 3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5155041.png)
![2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5155061.png)
![methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate](/img/structure/B5155064.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5155071.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5155076.png)
